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As Senior Application Scientists, we recognize that the journey from a promising molecular
scaffold to a clinical candidate is built upon a foundation of precise, well-characterized chemical
matter. 8-Nitroisoquinolin-5-amine belongs to the nitroisoquinoline class of heterocyclic
compounds, a scaffold that is gaining significant traction in medicinal chemistry. The strategic
placement of the nitro and amine functionalities creates a molecule with unique electronic and
steric properties, positioning it as a valuable intermediate in the synthesis of targeted
therapeutics.[1]

The isoquinoline core is a privileged structure found in numerous biologically active
compounds, and the introduction of a nitro group can profoundly influence a molecule's
potential as a therapeutic agent, particularly in oncology and infectious diseases. This guide
provides a comprehensive analysis of the physical and chemical characteristics of 8-
Nitroisoquinolin-5-amine powder, moving beyond a simple data sheet to explain the causality
behind its properties and the experimental workflows required for its definitive identification and
safe handling. This document is designed for researchers, chemists, and drug development
professionals who require a robust understanding of this key research compound.
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Section 1: Chemical Identity and Physicochemical
Profile

A definitive understanding of a compound's identity is the first principle of any scientific
investigation. Ambiguities in molecular formula or structure can invalidate downstream
biological data. 8-Nitroisoquinolin-5-amine is defined by the structure below.

Chemical Structure:
(Simplified 2D representation of 8-Nitroisoquinolin-5-amine)

The compound's identity is cataloged under CAS Number 156901-58-5, with 85414-82-0 also
cited as a synonym.[2][3] Its molecular formula is CeH7N3O2, leading to a precise molecular
weight of 189.17 g/mol .[3]

Physical Properties Summary

The following table summarizes the key quantitative physical characteristics of 8-
Nitroisoquinolin-5-amine. It is critical to note that while some data is derived from
experimental observation, other parameters are predicted via computational models, a
common scenario for specialized research chemicals.
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Property Value Data Source Citation
Molecular Formula CoH7N30:2 - [3]
Molecular Weight 189.173 g/mol - [2]
CAS Number 156901-58-5 Primary [2]

Yellow to brown
Appearance . Inferred
solid/powder

260-268 °C (with

Melting Point - Experimental [2]
decomposition)

Boiling Point 459.6 £ 35.0 °C Predicted [2]

Density 1.445 + 0.06 g/cm3 Predicted [2]

pKa 3.92+0.36 Predicted [2]

LogP 2.82960 Predicted [2]

Note on Appearance: While not explicitly documented in the cited literature, aromatic
compounds containing both nitro and amino groups are typically colored solids, ranging from
yellow to orange or brown, due to extended electronic conjugation.

Note on Solubility: Specific solubility data for 8-Nitroisoquinolin-5-amine is not widely
published. However, based on its structure—a largely aromatic, non-polar core with polar
amine and nitro groups—its solubility is expected to be low in water and higher in polar organic
solvents such as DMSO, DMF, and methanol.

Section 2: Spectroscopic Analysis: A Workflow for
Structural Verification

For any research chemical, identity confirmation is paramount. The protocols described here
constitute a self-validating system, where the congruence of data from multiple spectroscopic
techniques provides unequivocal structural verification.
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Sample Preparation

Receive 8-NIQ-5-A Powder

:

Dissolve ~5-10 mg Dissolve ~1 mg Prepare KBr pellet
in DMSO-d6 in MeOH/MeCN or use ATR

Data Acquisition

Run 1H & 13C NMR Run ESI-MS Acquire IR Spectrum

Data |Analysis |& Verification

Analyze Spectra
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Caption: Workflow for spectroscopic identity verification.

Experimental Protocols & Expected Results

1. Mass Spectrometry (MS)
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Methodology:

o Prepare a 1 mg/mL stock solution of the powder in a suitable solvent like methanol or
acetonitrile.

o Dilute the stock solution 1:100 in the same solvent.
o Infuse the diluted sample into an Electrospray lonization (ESI) mass spectrometer.
o Acquire data in positive ion mode.

Expertise & Causality: The primary goal is to verify the molecular weight. The amine group is
basic and will readily accept a proton in ESI positive mode. Therefore, we expect to see the
protonated molecule [M+H]*.

Expected Data: A prominent peak at m/z 190.18, corresponding to the [CoHsN3Oz2]* ion. The
high-resolution mass should match the exact mass of 189.0538 within a 5 ppm error margin.

[2]
. Infrared (IR) Spectroscopy
Methodology:

o For solid-state analysis, either mix a small amount of powder with dry KBr and press into a
pellet or place the powder directly on the crystal of an Attenuated Total Reflectance (ATR)
accessory.

o Acquire the spectrum from 4000 cm~1* to 400 cm~1.
Expertise & Causality: IR spectroscopy is essential for identifying key functional groups.
Expected Data:

o N-H Stretch: Medium intensity, paired peaks around 3300-3500 cm~* characteristic of a
primary amine (-NHz2).[4]

o C-H Aromatic Stretch: Peaks just above 3000 cm™1,
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o C=C and C=N Aromatic Stretch: Multiple sharp peaks in the 1450-1620 cm~* region.

o N-O Asymmetric & Symmetric Stretch: Two strong, characteristic peaks for the nitro group,
typically around 1550-1475 cm~* (asymmetric) and 1360-1290 cm~1 (symmetric).[5]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy
o Methodology:

o Dissolve 5-10 mg of the powder in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-ds).
The choice of DMSO-ds is based on its ability to dissolve a wide range of polar and non-
polar compounds.

o Acquire a *H NMR spectrum, followed by a 13C NMR spectrum.
o Expertise & Causality: NMR provides the definitive atomic connectivity map of the molecule.
o Expected *H NMR Data (in DMSO-de):

o The isoquinoline ring system has 5 aromatic protons.

o Abroad singlet corresponding to the two amine (-NHz) protons, likely appearing downfield.

o The chemical shifts of the ring protons will be significantly influenced by the electron-
donating amine group and the strongly electron-withdrawing nitro group. Protons ortho
and para to the nitro group will be shifted significantly downfield.

o Expected 13C NMR Data (in DMSO-ds):
o Nine distinct signals are expected for the 9 carbon atoms of the isoquinoline ring.

o Quaternary carbons (those bonded to the amine and nitro groups, and the ring junction
carbons) will typically show weaker signals.

o Aromatic carbons generally appear in the 110-160 ppm range.[6][7] The carbon attached
to the nitro group (C8) will be shifted downfield due to its electron-withdrawing effect.

Section 3: Risk Assessment and Handling Protocol
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While a specific Safety Data Sheet (SDS) for 8-Nitroisoquinolin-5-amine is not readily
available, a robust safety protocol can be developed by analyzing its constituent functional
groups and data from analogous compounds like 8-Nitroquinoline.[8]

Core Hazards:

e Aromatic Nitro Compounds: Often toxic and can be absorbed through the skin. They are
oxidizing agents and may be combustible.

o Aromatic Amines: Can be toxic and are often skin and eye irritants. Some are suspected
mutagens or carcinogens.

Step-by-Step Handling Protocol:

e Engineering Controls: All handling of the solid powder must be performed within a certified
chemical fume hood to prevent inhalation of dust.

o Personal Protective Equipment (PPE):

o Hand Protection: Wear nitrile gloves. Double-gloving is recommended for extended
handling.

o Eye Protection: Chemical safety goggles are mandatory.

o Body Protection: A lab coat must be worn and kept fully fastened.

» Dispensing and Weighing:

o Use spatulas and weighing papers designated for potent compounds.

o Avoid creating dust clouds. If weighing directly into a vial, do so carefully in the fume hood.

o Clean any spills immediately with appropriate materials.

o Storage: Store the compound in a tightly sealed container in a cool, dry, and dark place,
away from strong oxidizing agents, acids, and bases.[2]
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» Disposal: Dispose of waste material and contaminated items in accordance with local, state,
and federal regulations for chemical waste.

Section 4: Context and Application in Drug
Discovery

The value of 8-Nitroisoquinolin-5-amine lies in its potential as a versatile building block for
more complex molecules with therapeutic applications. Its structural relatives have shown
promise in several key areas of drug development.

¢ Kinase Inhibitors: Fluorinated derivatives like 8-Fluoroisoquinolin-5-amine are used as key
intermediates in the synthesis of kinase inhibitors for cancer treatment.[1] The isoquinoline
scaffold can mimic the adenine region of ATP, enabling it to bind effectively within the ATP-
binding pocket of various kinases.

e Anticancer Agents: Nitroisoquinoline derivatives have been investigated as potent inhibitors
of Topoisomerase I, an enzyme crucial for DNA replication in cancer cells. Inhibition leads to
DNA strand breaks and apoptosis.

e Antimicrobial Agents: Nitroaromatic compounds have a history as antimicrobial agents,
where the nitro group can be reduced within microbial cells to generate toxic reactive
nitrogen species.
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Caption: Role of an 8-NIQ-5-A derivative as a kinase inhibitor.

This illustrative pathway demonstrates how a molecule derived from 8-Nitroisoquinolin-5-
amine could function as a competitive inhibitor at the ATP binding site of a protein kinase,
thereby blocking the signaling cascade that leads to cancer cell proliferation. The specific
amine and nitro functionalities provide synthetic handles for elaboration into a final, potent drug
candidate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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